molecular formula C9H9Cl2NO2 B15067073 Ethyl 2-amino-4,6-dichlorobenzoate CAS No. 1108668-22-9

Ethyl 2-amino-4,6-dichlorobenzoate

Cat. No.: B15067073
CAS No.: 1108668-22-9
M. Wt: 234.08 g/mol
InChI Key: UCDHDQYZVCIGHL-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,6-dichlorobenzoate is a high-purity organic compound supplied for research and development purposes. This chemical has the CAS Number 1108668-22-9 and a molecular formula of C9H9Cl2NO2 . It is characterized by a molecular weight of 234.08 g/mol . The product is offered with a guaranteed purity of Not Less Than (NLT) 95% . As a benzoate ester derivative featuring both amino and chloro substituents, this compound serves as a valuable synthetic intermediate and building block in organic chemistry research. Its specific structure makes it a candidate for the development of novel chemical entities, potentially for applications in materials science and pharmaceutical research. The product is intended for use in controlled laboratory settings by qualified researchers. Proper safety data sheets (SDS) should be consulted before handling. This product is strictly for research and further manufacturing use only. It is not intended for diagnostic or therapeutic applications, nor for direct human use . For comprehensive product documentation, including NMR, HPLC, and a Certificate of Analysis (COA), please contact us .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-4,6-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDHDQYZVCIGHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734035
Record name Ethyl 2-amino-4,6-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1108668-22-9
Record name Ethyl 2-amino-4,6-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Ethyl 2 Amino 4,6 Dichlorobenzoate

Regioselective Synthesis Pathways for the Dichloroaminobenzoate Scaffold

The precise placement of substituents on the aromatic ring is paramount in the synthesis of Ethyl 2-amino-4,6-dichlorobenzoate. The 2-amino, 4-chloro, and 6-chloro arrangement dictates the synthetic strategy, demanding high regioselectivity to avoid the formation of undesired isomers.

Precursor Identification and Functional Group Interconversion Strategies

The synthesis of the target molecule logically begins with the identification of suitable precursors and the strategic manipulation of functional groups. The immediate precursor is 2-amino-4,6-dichlorobenzoic acid (CAS 20776-63-0), which is available commercially. sigmaaldrich.comsigmaaldrich.com However, understanding its synthesis provides insight into controlling the substitution pattern.

A common retrosynthetic approach involves the manipulation of a simpler, commercially available anthranilic acid or a substituted benzene (B151609). Key functional group interconversion (FGI) strategies include:

Chlorination of Anthranilic Acid Derivatives: Direct chlorination of 2-aminobenzoic acid (anthranilic acid) or its N-protected derivatives can be employed. The challenge lies in controlling the position of the chlorine atoms. The amino group is an ortho-, para-director. To achieve the 4,6-dichloro substitution, the reactivity of the aniline (B41778) starting material must be carefully managed. A metal-free approach using a secondary amine as an organocatalyst with sulfuryl chloride has been shown to be highly effective for ortho-chlorination of anilines, suggesting a potential pathway if starting from a para-chloroaniline derivative. rsc.org

Nitration followed by Reduction: A versatile strategy involves the nitration of a dichlorinated benzoic acid precursor, followed by the reduction of the nitro group to an amine. For instance, starting with 2,6-dichlorobenzoic acid , nitration would be directed to the 3- and 5-positions. A more viable route might start with a precursor like 2,4-dichloro-6-nitrophenol (B1219690), which can be catalytically hydrogenated to 2-amino-4,6-dichlorophenol (B1218851) . google.com Subsequent conversion of the phenol (B47542) to a carboxylic acid would be required. A more direct route could involve the reduction of 2,4-dichloro-6-nitrobenzoic acid. The reduction of a nitro group is a common transformation, as seen in the synthesis of 2-amino-6-chlorobenzoic acid from 2-chloro-6-nitrobenzoic acid using reagents like potassium bisulfite and cerium chloride. chemicalbook.com

The following table summarizes potential precursor strategies:

Starting MaterialKey Transformation(s)Target IntermediateRationale
2-Aminobenzoic AcidRegioselective dichlorination2-Amino-4,6-dichlorobenzoic acidDirect approach, but regioselectivity can be challenging.
3,5-Dichlorobenzoic AcidNitration, Reduction2-Amino-3,5-dichlorobenzoic acidIncorrect isomer, highlights importance of directing groups.
2,5-Dichlorobenzoic AcidNitration, Reduction3-Nitro-2,5-dichlorobenzoic acidIllustrates common FGI, leads to different isomers. acs.org
TolueneAlkylation, Nitration, Oxidation, Chlorination2-Amino-4,6-dichlorobenzoic acidMulti-step synthesis involving foundational organic reactions. youtube.com

Esterification Techniques for Ethyl Ester Formation

Once the core scaffold, 2-amino-4,6-dichlorobenzoic acid , is obtained, the final step is the formation of the ethyl ester. Several standard and advanced esterification methods are applicable.

Fischer-Speier Esterification: This is a classic and cost-effective method involving the reaction of the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). reddit.comorganic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and using ethanol as the solvent helps to drive the reaction towards the product ester. masterorganicchemistry.com This method is widely used for the synthesis of related aminobenzoates like Benzocaine (ethyl p-aminobenzoate). libretexts.org

Thionyl Chloride Method: The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride (SOCl₂). The resulting 2-amino-4,6-dichlorobenzoyl chloride can then be reacted with ethanol to form the ester with high yield. This method avoids the equilibrium limitations of Fischer esterification.

Coupling Reagent-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the esterification under milder conditions, which can be advantageous if other functional groups in the molecule are sensitive to strong acids. organic-chemistry.org

The table below outlines common esterification conditions.

MethodReagentsConditionsAdvantages
Fischer-Speier EsterificationEthanol (excess), H₂SO₄ (catalyst)RefluxEconomical, simple, suitable for large scale. reddit.commasterorganicchemistry.com
Acid Chloride FormationSOCl₂, then EthanolTypically two steps, mild to moderate temperatureHigh yield, irreversible.
DCC CouplingDCC, Ethanol, DMAP (catalyst)Room temperatureMild conditions, high yield. organic-chemistry.org
TransesterificationMthis compound, Ethanol, CatalystHeatingCan be used to convert one ester to another. google.com

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability.

Organocatalytic and Photoredox-Mediated Approaches

Moving away from metals, organocatalysis and photoredox catalysis offer alternative activation modes.

Organocatalytic Chlorination: As previously mentioned, secondary amines can act as organocatalysts to direct the ortho-chlorination of anilines using sources like sulfuryl chloride. rsc.org This metal-free method provides high regioselectivity under mild conditions.

Photoredox Catalysis: While specific examples for this molecule are scarce, photoredox catalysis is a rapidly growing field for C-H functionalization. A hypothetical route could involve a light-mediated radical chlorination or amination reaction, offering unique reactivity and selectivity profiles under exceptionally mild conditions.

Sustainable Synthetic Methodologies for this compound Production

Green chemistry principles are increasingly important in chemical manufacturing. For the synthesis of this compound, sustainability can be enhanced by:

Catalyst Choice: Employing catalysts based on earth-abundant and non-toxic metals like iron instead of precious metals like palladium is a key green strategy. nih.gov Similarly, metal-free organocatalytic systems reduce heavy metal waste. rsc.orgunits.it

Solvent Selection: Utilizing greener solvents, such as moving from chlorinated solvents to alcohols or even aqueous systems where possible, reduces environmental impact. The catalytic reduction of 2,4-dichloro-6-nitrophenol to 2-amino-4,6-dichlorophenol can be performed in polar solvents like ethanol. google.com

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the reactants into the final product is crucial. C-H activation/functionalization reactions are inherently more atom-economical than classical methods that require pre-functionalized substrates (e.g., halogenated arenes). nih.gov

Catalyst Recycling: The use of heterogeneous catalysts, such as the Ni-B/SiO₂ amorphous catalyst used for nitro group reductions, allows for easy separation and recycling, reducing waste and production costs. google.com

By integrating these advanced synthetic strategies, the production of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility, paving the way for its application in various fields of chemical synthesis.

Polymer-Assisted and Solid-Phase Synthetic Strategies

Polymer-assisted and solid-phase synthesis (SPS) offer significant advantages over traditional solution-phase chemistry, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. crsubscription.com In this approach, a starting material is chemically linked to a solid support (e.g., a polymer resin), and subsequent reactions are carried out. Excess reagents and by-products are then removed by simple washing and filtration.

A notable example is the polymer-supported synthesis of N-substituted anthranilates. rsc.orgnih.govrsc.org In this research, a Rink amide resin was used as the solid support. The synthesis involved methodologies such as Buchwald-Hartwig amination and reductive amination to produce a variety of N-alkylated anthranilic acid derivatives with excellent crude purities. rsc.orgnih.gov The use of the solid support allowed for the easy removal of catalysts by filtration. rsc.org

The general workflow for such a polymer-assisted synthesis is outlined below:

Table 2: General Protocol for Polymer-Supported Synthesis of N-substituted Anthranilates

Step Procedure Purpose Reference
1. Loading Attachment of a suitable starting material to a solid support (e.g., Rink amide resin). Immobilization of the substrate for subsequent reactions. rsc.orgrsc.org
2. Reaction Performance of chemical transformations (e.g., Buchwald-Hartwig amination, reductive amination) on the resin-bound substrate. Formation of the desired intermediate. rsc.orgnih.gov
3. Washing Rinsing the resin with appropriate solvents. Removal of excess reagents and soluble by-products. crsubscription.com

| 4. Cleavage | Treatment with a cleavage cocktail (e.g., TFA/CH₂Cl₂) to release the final product from the resin. | Isolation of the purified target molecule. | rsc.org |

This methodology could be adapted for the synthesis of this compound. For instance, a dichlorinated benzoic acid derivative could be attached to a solid support, followed by an amination reaction. The final esterification could potentially be performed on the resin before cleavage to yield the desired product. This approach would streamline the purification process and could be integrated into automated synthesis platforms.

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 4,6 Dichlorobenzoate

Reactivity Profiling of the Aromatic Amino Group

The presence of the amino group on the aromatic ring introduces a site of nucleophilicity and a handle for a variety of synthetic modifications. Its reactivity is, however, modulated by the electronic effects of the two chlorine atoms and the ethyl ester group.

Electrophilic Transformations at the Amine Moiety

The lone pair of electrons on the nitrogen atom of the amino group makes it susceptible to attack by various electrophiles. Common electrophilic transformations include acylation, sulfonylation, and alkylation.

Acylation: The reaction of ethyl 2-amino-4,6-dichlorobenzoate with acylating agents such as acid chlorides or anhydrides in the presence of a base leads to the corresponding N-acylated derivatives. These reactions are typically carried out in aprotic solvents. The resulting amides are important intermediates for further synthetic manipulations.

Sulfonylation: Similarly, the amino group can be readily sulfonylated using sulfonyl chlorides in the presence of a base like pyridine. This transformation is crucial for the synthesis of various sulfonamides, a class of compounds with significant applications in medicinal chemistry.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products. The selectivity can often be controlled by carefully choosing the reaction conditions, such as the stoichiometry of the reactants and the nature of the base and solvent.

Electrophilic TransformationReagent ExampleProduct Type
AcylationAcetyl chlorideN-acyl-2-amino-4,6-dichlorobenzoate
Sulfonylationp-Toluenesulfonyl chlorideN-sulfonyl-2-amino-4,6-dichlorobenzoate
AlkylationMethyl iodideN-alkyl-2-amino-4,6-dichlorobenzoate

Condensation and Cyclization Reactions for Heterocycle Formation

The 2-aminoaryl ester motif is a classic precursor for the synthesis of a wide array of fused heterocyclic systems, most notably quinazolines and benzodiazepines. These reactions typically proceed through an initial transformation of the amino group followed by an intramolecular cyclization.

Quinazoline (B50416) Synthesis: Quinazolines and their derivatives are a prominent class of N-heterocycles with diverse biological activities. One common strategy for their synthesis involves the reaction of a 2-aminobenzoic acid derivative with a suitable one-carbon synthon. For instance, this compound can be first acylated, and the resulting N-acyl derivative can then undergo a cyclization reaction, often under acidic or basic conditions, to furnish a 5,7-dichloro-4-oxo-3,4-dihydroquinazoline derivative. nih.govnih.gov The specific reagents and conditions can be tailored to introduce various substituents on the quinazoline core.

Benzodiazepine Synthesis: 1,4-Benzodiazepines are another important class of privileged structures in medicinal chemistry. Their synthesis often involves the condensation of a 2-aminobenzophenone (B122507) derivative with an amino acid. While this compound itself is not a benzophenone, it can be a precursor to such structures. More direct routes to benzodiazepine-like structures from 2-aminobenzoic acid derivatives can also be envisioned, for example, through reaction with α-haloacyl halides followed by intramolecular amination.

Exploiting the Reactivity of the Halogen Substituents (Chlorine Atoms)

The two chlorine atoms on the aromatic ring of this compound are key to its utility as a scaffold for building molecular complexity. These halogens can be displaced by nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of aryl halides. In this compound, the chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing nature of the adjacent ester group and the second chlorine atom.

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The regioselectivity of the substitution, i.e., which of the two chlorine atoms is replaced, is influenced by both electronic and steric factors. The chlorine at the 4-position is generally more activated towards nucleophilic attack due to the para-relationship with the electron-withdrawing ester group. However, the ortho-amino group can also play a role in directing the substitution. Studies on related 2,4-dichloroquinazoline (B46505) systems have shown a strong preference for substitution at the 4-position. mdpi.com

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide variety of functional groups.

NucleophileProduct Type
Amines (e.g., R-NH₂)2-amino-4-(alkyl/arylamino)-6-chlorobenzoate
Alkoxides (e.g., R-O⁻)2-amino-4-alkoxy-6-chlorobenzoate
Thiolates (e.g., R-S⁻)2-amino-4-(alkyl/arylthio)-6-chlorobenzoate

Cross-Coupling Reactions of Dichlorinated Benzoates (e.g., Suzuki, Ugi, Heck)

Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis, and the chlorine atoms of this compound serve as excellent handles for such transformations.

The Suzuki coupling reaction, which involves the palladium-catalyzed reaction of an aryl halide with an organoboron reagent, is a powerful tool for the formation of carbon-carbon bonds. google.com this compound can be coupled with various aryl or vinyl boronic acids or their esters to introduce new substituents at the 4- and/or 6-positions. nih.govresearchgate.netresearchgate.net

The Heck reaction provides a method for the arylation of alkenes. wikipedia.org In this reaction, this compound can be coupled with a variety of alkenes in the presence of a palladium catalyst and a base to form substituted styrenes or cinnamates. nih.gov

The Ugi reaction is a four-component reaction that allows for the rapid assembly of complex molecules from an aldehyde, an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org While not a direct reaction of the chlorine substituents, the amino and carboxylic acid functionalities of the parent 2-amino-4,6-dichlorobenzoic acid can participate in Ugi reactions, leading to highly functionalized products that retain the dichlorinated aromatic core for subsequent cross-coupling reactions. nih.govorgsyn.orgresearchgate.net

A key challenge and opportunity when working with polyhalogenated substrates like this compound is controlling the chemoselectivity and regioselectivity of the cross-coupling reactions.

Chemoselectivity refers to the selective reaction of one type of functional group over another. In the context of cross-coupling, this often relates to the differential reactivity of various halogen atoms (e.g., I > Br > Cl). Since both halogens in the title compound are chlorine, the primary chemoselective challenge would be to achieve selective coupling at one chlorine atom while leaving the other intact for subsequent transformations. This can often be achieved by carefully controlling the reaction conditions, such as the catalyst, ligands, base, and temperature.

Regioselectivity concerns which of the two chlorine atoms reacts preferentially. In the case of this compound, the two chlorine atoms are in non-equivalent positions. The chlorine at the 4-position is para to the ester group and meta to the amino group, while the chlorine at the 6-position is ortho to both the ester and amino groups.

In Suzuki couplings of related dihalopurines, regioselectivity has been observed, with the reaction site being influenced by the specific halogen and the protecting group on the purine (B94841) ring. For 2,4-dichloroquinazolines, Suzuki coupling often occurs preferentially at the C4 position. mdpi.com The electronic activation of the C4 position by the para-ester group would suggest that it is the more reactive site for oxidative addition of the palladium catalyst. However, the ortho-amino group can also influence the reactivity through coordination effects with the metal center. Fine-tuning of the reaction conditions, particularly the choice of palladium catalyst and ligands, can often be used to control the regiochemical outcome of the coupling reaction.

Detailed Mechanistic Studies of Halogen Activation and Cleavage

Detailed mechanistic studies focusing specifically on the halogen activation and subsequent cleavage of the carbon-chlorine (C-Cl) bonds in this compound are not extensively detailed in publicly available literature. However, understanding these mechanisms can be extrapolated from studies on similar chlorinated aromatic structures.

Activation of the C-Cl bond is a critical step for any transformation. In biological systems, enzymes such as flavin-dependent halogenases can perform halogenation and dehalogenation, although the mechanisms are complex and typically involve enzymatic intermediates. nih.gov For non-biological pathways, the activation is often the rate-limiting step in dehalogenation reactions. The presence of both an electron-donating amino group (-NH₂) and electron-withdrawing chlorine atoms on the same aromatic ring creates a complex electronic environment that influences the stability and reactivity of the C-Cl bonds. Mechanistic proposals often involve either oxidative addition pathways with transition metal catalysts or single-electron transfer (SET) processes for reductive cleavage. Further focused research employing advanced techniques like computational modeling and isotopic labeling would be necessary to fully elucidate the specific pathways for this molecule.

Reductive Dehalogenation Methodologies

The removal of chlorine atoms from aromatic rings, known as reductive dehalogenation or hydrodechlorination, is a significant area of chemical research, often driven by environmental remediation and synthetic utility. cdnsciencepub.comepa.gov Several methodologies are applicable to substrates like this compound.

Catalytic hydrogenation is a primary method, typically employing a transition metal catalyst such as Palladium on carbon (Pd/C) or Platinum. jocpr.compsu.edu In this process, the chlorinated aromatic compound reacts with hydrogen gas (H₂) in the presence of the catalyst. The reaction generally proceeds via adsorption of the molecule onto the catalyst surface, followed by the cleavage of the C-Cl bond and formation of a C-H bond. youtube.comtiktok.com However, a significant challenge in the catalytic hydrogenation of chlorinated nitroaromatics to their corresponding anilines is the potential for premature dehalogenation, which reduces product quality. google.com The choice of catalyst, solvent, and the addition of inhibitors can be crucial to improve selectivity. google.com

Other reducing agents can also be employed. Sodium borohydride (B1222165) (NaBH₄) has been used, sometimes in combination with a catalyst or in high-boiling point solvents like diglyme, to achieve reductive dechlorination, although it can be less efficient than catalytic hydrogenation. jocpr.com

Table 1: Summary of Reductive Dehalogenation Methodologies for Chlorinated Aromatic Compounds

Methodology Reagents & Conditions Mechanism Highlights Key Considerations
Catalytic Hydrogenation H₂, Pd/C, Pt, or Raney-Ni catalyst; often in a solvent like ethanol (B145695) or methanol. jocpr.compsu.edu Heterogeneous catalysis; adsorption onto metal surface lowers activation energy for C-Cl bond cleavage. youtube.com Can lead to unwanted side reactions (hydrodechlorination) if not controlled; catalyst selectivity is key. google.com
Metal-Mediated Reduction Sodium Borohydride (NaBH₄), often with a catalyst or in high-boiling solvents. jocpr.com Nucleophilic hydride transfer or generation of catalytic species in situ. May require harsher conditions and can have lower yields compared to catalytic hydrogenation. jocpr.com
Electrolytic Reduction Electrical current applied to a solution of the compound. cdnsciencepub.com Direct electron transfer to the molecule at the cathode, leading to C-Cl bond cleavage. Avoids chemical reagents but requires specialized equipment.

Transformations Involving the Ethyl Ester Group

Ester Hydrolysis and Saponification Kinetics

The ethyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions. The base-mediated hydrolysis, or saponification, is of particular interest for kinetic studies. The rate of saponification is highly dependent on the nature of the substituents on the aromatic ring. acs.org

The Hammett-Taft equation is often used to correlate the structure of substituted benzoates with their saponification rates. acs.orgacs.org This model separates the electronic effects (Hammett's constant, σ) and steric effects (Taft's steric constant, Eₛ) of the substituents. For this compound, the two chlorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack by a hydroxide (B78521) ion. Conversely, the amino group is electron-donating, which would tend to decrease the reaction rate. The ortho positioning of the amino and one of the chloro groups also introduces significant steric hindrance around the reaction center.

Table 2: Saponification Rate Constants (k) for Various m- and p-Substituted Methyl Benzoates with NaOH This table presents data for related compounds to illustrate the kinetic principles governing the saponification of substituted benzoates. The specific rate for this compound would be influenced by the combined electronic and steric effects of its unique substitution pattern.

Substituent (X in X-C₆H₄COOCH₃)Rate Constant, k (L mol⁻¹ s⁻¹)
p-OCH₃0.0076
p-CH₃0.0123
H0.0243
p-Cl0.0590
m-Cl0.0765
p-NO₂0.6570
Data sourced from a study on substituted methyl benzoates treated with NaOH in dioxane and water, illustrating the effect of electron-donating (e.g., -OCH₃) and electron-withdrawing (e.g., -NO₂) groups on the reaction rate. chegg.com

Transesterification Reactions for Diverse Ester Formation

Transesterification is a fundamental process for converting one ester into another. For this compound, this reaction involves reacting the compound with a different alcohol (e.g., methanol, propanol) in the presence of an acid or base catalyst. This process is reversible, and the equilibrium can be shifted by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Acid-Catalyzed Transesterification: Involves protonation of the carbonyl oxygen, increasing its electrophilicity, followed by nucleophilic attack from the new alcohol.

Base-Catalyzed Transesterification: Involves deprotonation of the new alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonyl carbon.

This reaction allows for the synthesis of a library of different ester derivatives of the 2-amino-4,6-dichlorobenzoic acid core, which can be useful for modifying the compound's physical properties (like solubility or melting point) or for further synthetic transformations.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The elucidation of the reaction mechanisms for a compound like this compound relies heavily on a combination of kinetic and spectroscopic analyses.

Kinetic studies, such as those described for saponification (Section 3.3.1), provide quantitative data on how reaction rates are affected by changes in temperature, concentration, and molecular structure. researchgate.netresearchgate.net By analyzing these rates, researchers can infer the nature of the transition state and determine the activation energy of the reaction, offering deep insight into the electronic and steric influences of the amino and chloro substituents on the ester group's reactivity.

Spectroscopic methods are indispensable for identifying reactants, intermediates, and products, thereby confirming proposed reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for tracking the transformation of the molecule. For instance, in a reductive dehalogenation reaction, the disappearance of a C-Cl signal and the appearance of a new C-H signal in the ¹³C and ¹H NMR spectra, respectively, would confirm the reaction's success. In transesterification, the characteristic signals of the ethyl group would be replaced by signals corresponding to the new alkyl group.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique is used to separate and identify products in a reaction mixture. It provides the molecular weight of the compounds, which is essential for confirming the loss of chlorine atoms or the change of the ester group. jocpr.com

Infrared (IR) Spectroscopy: Useful for monitoring changes in functional groups. The characteristic C=O stretch of the ester group would be a key signal to monitor during hydrolysis or transesterification reactions.

By integrating the findings from these analytical techniques, a comprehensive picture of the chemical reactivity and mechanistic pathways of this compound can be developed.

Derivatization Strategies and Synthetic Utility of Ethyl 2 Amino 4,6 Dichlorobenzoate

Synthesis of Novel Substituted Benzoic Acid Analogs

The chemical structure of ethyl 2-amino-4,6-dichlorobenzoate provides multiple avenues for the synthesis of novel substituted benzoic acid analogs. The amino group can undergo a range of reactions, including acylation and alkylation, to introduce new side chains. For instance, the amino group can be acylated with various acid chlorides or anhydrides to form the corresponding amides. Subsequent hydrolysis of the ethyl ester group would then yield the desired substituted benzoic acid.

Another approach involves the modification of the aromatic ring itself. While the chlorine atoms are generally stable, they can be displaced under specific conditions, such as nucleophilic aromatic substitution, particularly if activated by other functional groups. However, a more common strategy for modifying the aromatic core of similar compounds involves reactions that are influenced by the existing substituents.

A significant derivatization strategy for related aminobenzoic acids involves the diazotization of the amino group, followed by a variety of substitution reactions. For example, in a process described for the synthesis of 2-methoxy-3,6-dichlorobenzoic acid from 2-amino-3,6-dichlorobenzoic acid, the amino group is first reacted with nitrous acid to form a diazonium salt. google.com This intermediate can then be hydrolyzed to a hydroxyl group, which can be further methylated. google.com A similar pathway could be envisioned for this compound to introduce a hydroxyl or other functionalities at the 2-position, which after subsequent hydrolysis of the ester, would yield novel benzoic acid analogs.

The following table summarizes potential derivatization reactions of the amino group in this compound to form precursors for substituted benzoic acids, based on common reactions of anilines.

ReagentReaction TypePotential Intermediate Product
Acid Chloride/AnhydrideAcylationEthyl 2-(acylamino)-4,6-dichlorobenzoate
Alkyl HalideAlkylationEthyl 2-(alkylamino)-4,6-dichlorobenzoate
Nitrous AcidDiazotization2-Carboethoxy-3,5-dichlorobenzenediazonium salt

These intermediates can then be subjected to ester hydrolysis to yield the corresponding substituted benzoic acid analogs.

Construction of Heterocyclic Systems Utilizing this compound as a Precursor

The bifunctional nature of this compound, possessing both an amino and an ester group in an ortho relationship, makes it an excellent starting material for the synthesis of various fused heterocyclic systems.

While direct synthesis of pyrimidines from this compound is not extensively documented, analogous 2-aminopyrimidines are often synthesized through the condensation of a guanidine derivative with a 1,3-dicarbonyl compound. However, the amino and ester groups in the target molecule can be utilized to construct fused pyrimidine rings. For instance, reaction with a suitable one-carbon synthon, such as formamide or a derivative, could lead to the formation of a fused pyrimidinone ring system.

A more relevant analogy can be drawn from the synthesis of 2-amino-4,6-dichloropyrimidine from 2-amino-4,6-dihydroxypyrimidine. google.comgoogle.comgoogleapis.comnih.gov This transformation is typically achieved by reaction with phosphorus oxychloride. google.comgoogle.comgoogleapis.com Although this is not a direct synthesis from an aminobenzoate, it highlights a common method for introducing chlorine atoms into a pyrimidine ring, a structural feature already present in our precursor. Should a pyrimidine ring be formed from this compound, the existing chlorine atoms on the benzene (B151609) ring would remain, leading to a dichlorinated, fused pyrimidine system.

The ortho-amino ester functionality is a classic precursor for the synthesis of quinolines and quinazolinones. For example, the Conrad-Limpach and Doebner-von Miller reactions are well-established methods for quinoline synthesis starting from anilines. In the case of this compound, a reaction with a β-ketoester under acidic conditions could lead to the formation of a 4-hydroxyquinoline derivative, with the chlorine atoms at positions 5 and 7.

The synthesis of quinazolinones can be readily achieved by reacting ortho-aminobenzoates with a source of carbon and nitrogen. For instance, heating with formamide or reacting with a nitrile in the presence of a strong acid can lead to the formation of the quinazolinone ring system. The resulting 5,7-dichloroquinazolin-4-one would be a valuable scaffold for further medicinal chemistry exploration.

The synthesis of thiophenes often involves the Gewald reaction, which is a multicomponent reaction between a ketone or aldehyde, a compound with an activated methylene (B1212753) group (like ethyl cyanoacetate), and elemental sulfur in the presence of a base. impactfactor.orgijpbs.com While this compound itself would not directly participate as a methylene-activated compound in a classical Gewald synthesis, its amino group can be a starting point for the construction of sulfur-containing heterocycles.

By analogy to the derivatization of other 2-aminothiophene-3-carboxylates, the amino group of this compound could be reacted with isothiocyanates to form thiourea derivatives. These thioureas can then undergo intramolecular cyclization to form fused thiazinones or other sulfur-containing heterocycles. For example, the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with ethyl isothiocyanate leads to the formation of a benzo nih.govmdpi.comthieno[2,3-d] nih.govderpharmachemica.comthiazin-4-one. nih.gov A similar reaction with this compound could potentially yield a dichlorinated benzothiazinone derivative.

Multicomponent Reaction Design with this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product. The functional groups present in this compound make it a suitable candidate for inclusion in MCRs.

For instance, the Ugi four-component reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, could potentially utilize this compound as the amine component. This would lead to the formation of a complex peptide-like structure with the dichlorinated benzene ring incorporated.

Another possibility is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones. While the classical Biginelli reaction does not directly use an aminobenzoate, variations of this reaction could be designed to incorporate the structural features of this compound.

The following table outlines some potential MCRs where this compound could serve as a key component.

Multicomponent ReactionPotential Role of this compoundResulting Heterocyclic Core
Ugi ReactionAmine componentα-Acylamino amide
Petasis ReactionAmine componentβ-Amino alcohol
Hantzsch Dihydropyridine Synthesis (modified)Amine component (as part of a larger reactant)Dihydropyridine

Stereoselective Syntheses of Chiral Derivatives

The synthesis of chiral derivatives of this compound can be approached through several stereoselective strategies. One common method is the use of chiral auxiliaries. For example, the amino group could be reacted with a chiral acid chloride to form a diastereomeric mixture of amides, which could then be separated chromatographically. Subsequent cleavage of the chiral auxiliary would provide the enantiomerically pure amino derivative.

Asymmetric catalysis is another powerful tool for introducing chirality. For instance, a prochiral substrate derived from this compound could undergo an enantioselective reaction catalyzed by a chiral metal complex or an organocatalyst.

Furthermore, if a derivatization reaction creates a new stereocenter, for example, in a multicomponent reaction, the use of a chiral reactant or catalyst can induce diastereoselectivity or enantioselectivity. For instance, in a Petasis-type reaction involving a chiral boronic acid, a chiral amine, or a chiral aldehyde, a stereocenter could be introduced with a high degree of control.

Advanced Characterization and Spectroscopic Analysis Methodologies for Research on Ethyl 2 Amino 4,6 Dichlorobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethyl 2-amino-4,6-dichlorobenzoate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related compound, ethyl 4-aminobenzoate, the ethyl group protons typically appear as a triplet around 1.10 ppm (CH₃) and a quartet around 3.97 ppm (CH₂). rsc.org The aromatic protons and the amino group protons will have distinct chemical shifts influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group on the benzene (B151609) ring. For instance, in 4-amino-2,6-dichlorophenol (B1218435) hydrochloride, the aromatic protons appear as a singlet, indicating their chemical equivalence. chemicalbook.com

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For ethyl 4-aminobenzoate, characteristic peaks are observed for the methyl (δ ~14.4 ppm), methylene (B1212753) (δ ~60.3 ppm), and carboxyl (δ ~166.8 ppm) carbons, along with signals for the aromatic carbons. rsc.org In derivatives, the substitution pattern significantly affects the chemical shifts of the aromatic carbons.

Multi-Dimensional NMR Techniques (e.g., 2D-NMR)

Advanced NMR Pulse Sequences for Connectivity and Stereochemistry

Advanced NMR pulse sequences, including HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further insights. HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton, particularly in complex derivatives. NOESY experiments are vital for determining the stereochemistry and spatial proximity of atoms, which is especially important for derivatives with stereocenters.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound and its derivatives. rsc.org This technique provides an exact mass measurement, allowing for the unambiguous determination of the molecular formula. For instance, the molecular weight of ethyl 3-amino-2,6-dichlorobenzoate is 234.08 g/mol , corresponding to the molecular formula C₉H₉Cl₂NO₂. chemscene.com

Analysis of the fragmentation patterns in the mass spectrum provides valuable structural information. Common fragmentation pathways for esters include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester group. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion peak and its fragments.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.

The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. rsc.orgmdpi.com The C=O stretching of the ester group is expected to show a strong absorption band around 1700-1730 cm⁻¹. rsc.org The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹. The gas-phase IR spectrum of the related ethyl 2,5-dichlorobenzoate (B1240473) shows distinct peaks that can be used for comparison. nist.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds. While specific Raman data for the target compound is not available, the technique is valuable for studying the skeletal vibrations of the benzene ring and the C-Cl bonds. nih.gov

Chromatographic Techniques for Purity Assessment, Separation, and Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound, as well as for the separation and isolation of the compound and its derivatives from reaction mixtures.

Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of reactions and for preliminary purity checks. mdpi.comorgsyn.org The retention factor (Rf) value is dependent on the solvent system used. For example, the Rf of a related compound, ethyl 4-[(6-chloropyridin-3-yl)amino]benzoate, was reported as 0.31 in a 99:1 mixture of CH₂Cl₂:MeOH. orgsyn.org

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for accurate purity determination and quantitative analysis. bldpharm.comresearchgate.net Different columns and mobile phases can be employed to achieve optimal separation.

Column Chromatography is the standard method for the purification of this compound on a preparative scale. rsc.org A stationary phase like silica (B1680970) gel is commonly used with a solvent system, often a mixture of hexanes and ethyl acetate, to elute the compound. rsc.org

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is suitable for the analysis of volatile and thermally stable compounds like this compound. nist.gov

Table of Spectroscopic Data

TechniqueObservationInterpretation
¹H NMR Triplet (~1.1 ppm), Quartet (~4.0 ppm)Ethyl group (CH₃ and CH₂)
Signals in aromatic regionAromatic protons
Broad singletAmino group (NH₂)
¹³C NMR ~14 ppm, ~60 ppm, ~167 ppmEthyl ester carbons
Signals in aromatic regionBenzene ring carbons
HRMS Exact m/zMolecular formula determination
Isotopic patternPresence of chlorine atoms
IR 3300-3500 cm⁻¹N-H stretch (amine)
1700-1730 cm⁻¹C=O stretch (ester)
<800 cm⁻¹C-Cl stretch

Table of Chromatographic Data

TechniqueStationary PhaseMobile Phase (Example)Application
TLC Silica gelHexane:Ethyl AcetateReaction monitoring, purity check
Column Silica gelHexane:Ethyl AcetatePurification
HPLC C18Acetonitrile:WaterPurity analysis, quantification
GC Capillary column-Analysis of volatile compounds

Computational Chemistry and Theoretical Investigations of Ethyl 2 Amino 4,6 Dichlorobenzoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties and reactivity. DFT calculations on ethyl 2-amino-4,6-dichlorobenzoate would typically be performed using a functional like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
2-amino-4-chloropyridinium 3-chlorobenzoate-6.10-3.013.09
2-amino-4-chloropyridinium 4-chlorobenzoate-5.93-0.475.46
3-chlorobenzoic acid:4-amino-2-chloropyridine (1:1)-6.76-1.385.38

This table presents data for structurally related compounds to illustrate the typical range of FMO energies. Data is sourced from a study on supramolecular assemblies of chlorobenzoic acid and amino-chloropyridine derivatives. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for predicting how a molecule will interact with other reagents. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the ester group and a positive potential near the hydrogen atoms of the amino group. The chlorine atoms would also influence the electrostatic potential of the aromatic ring.

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

Reactivity DescriptorFormula
Electronegativity (χ)-(EHOMO + ELUMO)/2
Chemical Hardness (η)(ELUMO - EHOMO)/2
Chemical Softness (S)1/η
Electrophilicity Index (ω)χ²/2η

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. cuni.cz For this compound, MD simulations can provide valuable insights into its conformational flexibility, particularly the rotation around the C-N bond of the amino group and the C-O bond of the ester group. These simulations can also model the effects of different solvents on the molecule's conformation and stability. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can observe how the solvent interacts with the solute and influences its preferred three-dimensional structure. This is particularly important for understanding reaction kinetics and mechanisms in solution. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is instrumental in elucidating reaction mechanisms. nih.gov For reactions involving this compound, such as nucleophilic substitution or electrophilic addition, computational methods can be used to map out the entire reaction pathway. This involves locating the transition state (TS), which is the highest energy point along the reaction coordinate, and calculating its energy barrier. The structure of the transition state provides crucial information about the mechanism of the reaction. By comparing the energy barriers of different possible pathways, chemists can predict the most likely reaction mechanism. For instance, in a study of quinazoline-2,4,6-triamine derivatives, computational studies confirmed the importance of specific residues in inhibitor interactions. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or property descriptors of a set of compounds with their observed chemical reactivity or other properties. While no specific QSPR models for this compound were found in the searched literature, a typical QSPR study would involve:

Dataset compilation: A set of molecules with known reactivity data would be assembled.

Descriptor calculation: A wide range of molecular descriptors (e.g., electronic, topological, constitutional) would be calculated for each molecule in the dataset.

Model development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed reactivity.

Model validation: The predictive power of the model would be assessed using internal and external validation techniques.

Such a model could then be used to predict the reactivity of new, untested compounds like this compound, thereby prioritizing synthetic efforts.

Non Biological Applications in Advanced Organic Synthesis and Materials Science

Precursor Role in the Synthesis of Organic Electronic Materials (e.g., Organic Light-Emitting Diodes)

The field of organic electronics relies on materials that can efficiently transport charge carriers (holes and electrons) and emit light. Organic Light-Emitting Diodes (OLEDs) are a prominent example, constructed from multiple layers of specialized organic compounds. The core of these devices includes hole-transporting layers (HTLs), electron-transporting layers (ETLs), and emissive layers (EMLs).

While specific research detailing the use of Ethyl 2-amino-4,6-dichlorobenzoate in OLEDs is not extensively documented, related isomers such as Ethyl 4-amino-2,6-dichlorobenzoate are categorized by chemical suppliers as materials for OLED applications. The foundational role of aromatic amines in this technology is well-established. Carbazole derivatives, which are electron-rich heterocyclic amines, are widely used due to their excellent charge carrier injection and transport properties, high thermal stability, and ability to form homogenous thin films. nih.gov These compounds can be functionalized to tune their electronic properties and are used as host materials for phosphorescent emitters or as charge-transporting materials themselves. nih.gov

The structure of this compound, as an aromatic amine, suggests its potential as a building block for more complex molecules intended for use in organic electronics. The amino group provides a site for derivatization, allowing it to be incorporated into larger, conjugated systems typical of those used in OLEDs. google.com The dichloro-substituents offer additional handles for synthetic modification, enabling the creation of novel materials with tailored electronic and physical properties for next-generation displays and lighting.

Intermediates for the Development of Advanced Polymeric Systems

High-performance polymers, known for their thermal stability and chemical resistance, are often built from rigid aromatic units. A key synthetic strategy for creating these materials is the nickel-catalyzed coupling polymerization of aromatic dichlorides. tandfonline.comacs.org This method allows for the formation of robust polymers such as polyarylether-sulfones and polyaryletherketones. tandfonline.com The two chlorine atoms on the benzene (B151609) ring of this compound make it a potential monomer for such polycondensation reactions. Although specific polymerization of this compound is not detailed in the literature, the presence of two reactive halide sites is a prerequisite for this type of polymerization. tandfonline.com

Furthermore, aminobenzoate esters are recognized for their role as oligomeric amine curatives for materials like coatings and castable elastomers. google.com They can also act as flexibilizers in epoxy-based systems. The reactivity of the amino group allows it to participate in reactions that form amide or imine linkages, leading to the formation of polyamides and other polymer classes. For instance, aromatic polyamides are synthesized via the low-temperature solution polycondensation of aromatic diamines with dichlorides of dicarboxylic acids. researchgate.net The bifunctional nature of this compound—possessing both amine and dichloro functionalities—positions it as a versatile intermediate for the synthesis of novel monomers that could be incorporated into advanced polymeric structures.

Contribution to the Synthesis of Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. They are crucial for applications in optical communications, signal processing, and data storage. illinois.edu A common molecular design strategy for second- and third-order NLO materials involves creating "push-pull" systems. nih.gov In these molecules, an electron-donating group (the "push") and an electron-accepting group (the "pull") are connected by a π-conjugated system. illinois.edu This arrangement facilitates intramolecular charge transfer upon excitation, leading to a large change in the molecular dipole moment and resulting in significant NLO effects. illinois.eduresearchgate.net

This compound possesses the key features of a push-pull system. The amino group (-NH₂) is a well-known electron donor, while the ester group (-COOEt) and the chlorine atoms (-Cl) are electron-withdrawing. These groups are directly attached to the aromatic ring, which acts as the conjugated spacer. While direct experimental measurement of the NLO properties of this specific compound is not widely reported, structurally similar aminobenzoate derivatives have been investigated for these properties. For example, ethyl p-aminobenzoate has been grown as a large single crystal and shown to have a second-harmonic generation (SHG) efficiency significantly higher than that of the standard NLO material, potassium dihydrogen phosphate (B84403) (KDP). The NLO response in such molecules is attributed to the charge transfer between the donor amino group and the acceptor ester group. researchgate.net The additional withdrawing strength of the two chlorine atoms in this compound could potentially enhance this push-pull effect, making it a promising candidate for investigation in the field of NLO materials.

Utility in the Development of Catalysts and Ligands

The development of specialized ligands is fundamental to modern catalysis, enabling high selectivity and efficiency in chemical reactions. The structural features of this compound make it a valuable precursor for the synthesis of custom ligands. The amino group can be readily functionalized to create more complex structures, such as Schiff bases or amides, which are known to coordinate with metal centers.

Research has demonstrated that ethyl aminobenzoate derivatives can be chemically anchored to solid supports to create immobilized ligands. For instance, ethyl-2-aminobenzoate has been reacted to create an insoluble, porous polysiloxane-immobilized ligand system. researchgate.net This material showed a high capacity for chelating various metal ions, including Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, showcasing its potential for applications in metal ion separation or heterogeneous catalysis. researchgate.net

Furthermore, aminobenzoic acid and its esters are versatile building blocks for synthesizing a wide array of heterocyclic compounds and Schiff bases that can serve as ligands. nih.govresearchgate.net These ligands can form stable complexes with transition metals, which are then used as catalysts in various organic transformations. The presence of both an amine and an ester group, along with the chloro-substituents on the aromatic ring of this compound, offers multiple pathways for its conversion into sophisticated mono- or multidentate ligands suitable for asymmetric catalysis or other specialized chemical processes.

Future Research Directions and Unexplored Avenues for Ethyl 2 Amino 4,6 Dichlorobenzoate

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of Ethyl 2-amino-4,6-dichlorobenzoate and its derivatives is ripe for modernization through the integration of continuous flow chemistry and automated synthesis platforms. Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and the potential for higher yields and purity. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can be particularly beneficial for optimizing the synthesis of this halogenated aromatic compound.

Automated synthesis platforms, which can perform multiple reaction steps in a sequential and programmable manner, could dramatically accelerate the discovery of novel derivatives. These systems can be employed for high-throughput screening of reaction conditions and for the rapid generation of compound libraries for biological evaluation. The combination of flow chemistry and automation would not only streamline the production of this compound but also facilitate the exploration of its chemical space with unprecedented efficiency.

Exploration of Bio-Inspired and Enzymatic Transformations

The realm of biocatalysis offers a green and highly selective alternative for the transformation of this compound. The use of enzymes or whole-cell systems could enable specific modifications of the molecule that are challenging to achieve through conventional chemical methods. For instance, enzymatic reactions could facilitate selective acylation, alkylation, or even glycosylation of the amino group, leading to novel derivatives with potentially enhanced biological activities.

Bio-inspired synthesis, which mimics metabolic pathways found in nature, could also provide innovative strategies for constructing complex molecules from this starting material. This approach often involves multi-component reactions under mild conditions, aligning with the principles of green chemistry. Exploring the enzymatic landscape for transformations of halogenated aromatic compounds could uncover novel biocatalysts with tailored specificities for this compound.

Advanced Functionalization of the Aromatic Ring System beyond Halogenation

While the chlorine substituents on the aromatic ring of this compound are key to its current utility, future research should focus on advanced functionalization beyond simple halogenation. Modern synthetic methodologies, such as C-H activation and cross-coupling reactions, could be employed to introduce a wide array of new functional groups onto the benzene (B151609) ring.

For example, palladium-catalyzed cross-coupling reactions could be used to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions, opening up a vast chemical space for exploration. C-H activation strategies could allow for the direct introduction of functional groups at the unsubstituted positions of the aromatic ring, providing a powerful tool for late-stage diversification. These advanced functionalization techniques would enable the synthesis of a diverse library of analogs with tailored electronic and steric properties.

Development of Novel Catalytic Systems for Selective Transformations

The development of novel catalytic systems is crucial for achieving highly selective transformations of this compound. The presence of multiple reactive sites—the amino group, the ester, and the chlorinated aromatic ring—presents a challenge for chemoselectivity. New catalysts could be designed to selectively target a specific functional group while leaving others intact.

For instance, research into organocatalysis could provide metal-free alternatives for various transformations, reducing the risk of metal contamination in the final products. Similarly, the design of novel transition-metal catalysts with tailored ligand spheres could enable unprecedented control over regioselectivity and stereoselectivity in reactions involving this substrate. The development of such catalytic systems would be instrumental in unlocking new synthetic routes and accessing novel molecular architectures.

Multiscale Modeling and Machine Learning Approaches in Predicting Reactivity and Applications

The application of computational tools, including multiscale modeling and machine learning, holds immense promise for accelerating research on this compound. nih.gov Multiscale modeling can provide detailed insights into reaction mechanisms and help in the rational design of catalysts and reaction conditions. nih.gov By simulating the behavior of the molecule at different scales, from the quantum mechanical level to the macroscopic level, researchers can gain a deeper understanding of its reactivity and properties.

Machine learning algorithms can be trained on existing experimental data to predict the outcomes of new reactions, identify promising candidate molecules for specific applications, and optimize synthetic routes. researchgate.netrsc.orgresearchgate.netnih.govcmu.edu These predictive models can significantly reduce the number of experiments required, saving time and resources. researchgate.netrsc.org For example, a machine learning model could be developed to predict the biological activity of novel derivatives of this compound based on their molecular structures, guiding the synthesis of the most promising compounds. The integration of these in silico approaches will undoubtedly play a pivotal role in the future exploration of this important chemical entity.

Q & A

Basic: What are the optimized synthetic routes for Ethyl 2-amino-4,6-dichlorobenzoate, and how can reaction conditions be adjusted to improve yield?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from ethyl cyanoacetate or substituted nitroaromatic precursors. For example, a route via malonamamidine hydrochloride intermediates has been reported, with yields improved by controlling reaction temperature (50–60°C) and using iron powder for nitro-group reduction . Key adjustments include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps.
  • Catalyst optimization : Acidic conditions (acetic acid/water mixtures) stabilize intermediates during reduction .
  • Workup protocols : Ethyl acetate extraction and Na₂SO₄ drying improve purity post-reduction .
Reaction Step Conditions Yield
Nitro reductionFe powder, 50°C, 2 h78%
CyclocondensationEthanol reflux, 6 h23% over six steps

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and ester carbonyls (δ 165–170 ppm). Use DMSO-d₆ or CDCl₃ for solubility, and gemcitabine hydrochloride as an internal standard for quantitative analysis .
  • IR Spectroscopy : Confirm amine (N–H stretch: ~3400 cm⁻¹) and ester (C=O: ~1700 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 278.0 for C₉H₈Cl₂NO₂).
    Conflict Resolution : Cross-validate using alternative solvents (e.g., D₂O for overlapping peaks) or 2D NMR (COSY, HSQC) to resolve ambiguities in aromatic proton assignments .

Advanced: How can researchers address discrepancies between theoretical and experimental spectroscopic data for this compound?

Methodological Answer:
Discrepancies often arise from:

  • Tautomerism : The amino group may adopt different tautomeric forms, altering NMR shifts. Use variable-temperature NMR to detect equilibrium shifts .
  • Impurity interference : Trace byproducts (e.g., unreacted nitro precursors) can distort signals. Employ preparative HPLC or column chromatography for purification .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to identify structural anomalies .

Advanced: What strategies are effective in resolving polymorphic forms during crystallization, and how can they be characterized?

Methodological Answer:
Polymorphism is influenced by solvent polarity and evaporation rates. Strategies include:

  • Slow diffusion : Layering ether into chloroform solutions produces Form I, while ethanol-chloroform-benzene evaporation yields Form II .
  • Thermal analysis : DSC identifies polymorph-specific melting points (e.g., 207–209°C for hydrated forms) .
  • Single-crystal XRD : Use SHELXL for structure refinement to distinguish packing modes (e.g., H-bonding networks) .

Advanced: How can computational models predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Map electrostatic potential surfaces to identify electron-deficient sites (e.g., C-4 and C-6 chlorines as electrophilic centers) .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to predict regioselectivity.
  • Limitations : Solvent effects and steric hindrance from the ethyl ester group are often underestimated in gas-phase models .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste disposal : Segregate halogenated waste and use licensed contractors for incineration .

Advanced: How can researchers validate the puckering geometry of related heterocyclic derivatives synthesized from this compound?

Methodological Answer:

  • Cremer-Pople analysis : Calculate puckering parameters (amplitude qq, phase angle ϕ\phi) from XRD data to quantify ring non-planarity .
  • SHELX refinement : Apply restraints to anisotropic displacement parameters for accurate bond-length measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.